molecular formula C13H15N3O3S2 B11177467 N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide

N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide

Cat. No.: B11177467
M. Wt: 325.4 g/mol
InChI Key: HGWDPGLUIUEKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects . The exact molecular pathways involved depend on the specific biological activity being targeted.

Comparison with Similar Compounds

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE can be compared with other 1,3,4-thiadiazole derivatives, such as:

These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE lies in its specific combination of the thiadiazole ring with the phenylmethanesulfonylacetamide group, which contributes to its distinct biological activities.

Properties

Molecular Formula

C13H15N3O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

2-benzylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H15N3O3S2/c1-2-12-15-16-13(20-12)14-11(17)9-21(18,19)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16,17)

InChI Key

HGWDPGLUIUEKIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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